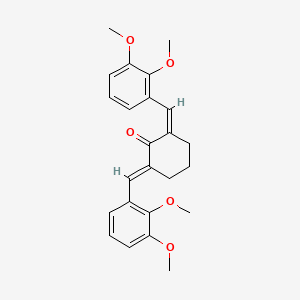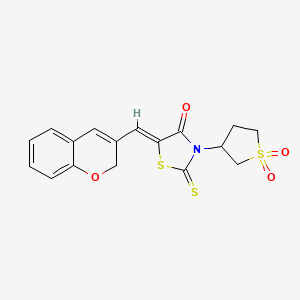
(2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of two 2,3-dimethoxybenzylidene groups attached to a cyclohexanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 2,3-dimethoxybenzaldehyde under basic conditions. A common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an alcohol solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated cyclohexanone derivatives.
Substitution: Various substituted benzylidene cyclohexanones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Possible applications in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of (2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cellular pathways involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone
- (2Z,6E)-2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone
Comparison
Compared to similar compounds, (2Z,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone may exhibit unique properties due to the specific positioning of the methoxy groups on the benzylidene moieties. This can influence its reactivity, stability, and biological activity.
Eigenschaften
Molekularformel |
C24H26O5 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2E,6Z)-2,6-bis[(2,3-dimethoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H26O5/c1-26-20-12-6-10-18(23(20)28-3)14-16-8-5-9-17(22(16)25)15-19-11-7-13-21(27-2)24(19)29-4/h6-7,10-15H,5,8-9H2,1-4H3/b16-14-,17-15+ |
InChI-Schlüssel |
NCHAALDGNRJQFO-QUDUTFMFSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C/2\CCC/C(=C/C3=C(C(=CC=C3)OC)OC)/C2=O |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=C2CCCC(=CC3=C(C(=CC=C3)OC)OC)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[4-(benzyloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594501.png)
![(2E)-2-{(2E)-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11594508.png)
![11-(2-isopropoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594510.png)
![11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594511.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594516.png)
![4-[4-(benzyloxy)phenyl]-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11594520.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-difluorophenyl)methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11594521.png)
![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11594524.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594526.png)
![2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11594533.png)
![(5Z)-3-cyclohexyl-5-[4-(morpholin-4-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11594549.png)
![2-amino-4-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594553.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)

